molecular formula C13H9N3O2 B1598015 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid CAS No. 312496-16-5

2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid

Cat. No.: B1598015
CAS No.: 312496-16-5
M. Wt: 239.23 g/mol
InChI Key: DHRPCXYIVJXXJR-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that features both a pyridine and a benzimidazole ringThe molecular formula of this compound is C13H9N3O2, and it has a molecular weight of 239.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid typically involves the condensation of a pyridine derivative with an appropriate benzimidazole precursor. One common method includes the reaction of 2-aminopyridine with o-phenylenediamine in the presence of a carboxylating agent such as carbon dioxide or a carboxylic acid derivative. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

  • 2-Pyridin-4-yl-1H-benzimidazole-5-carboxylic acid
  • 2-Pyridin-4-yl-3H-benzimidazole-6-carboxylic acid
  • 1H-Benzimidazole-6-carboxylic acid, 2-(4-pyridinyl)-

Comparison: Compared to its similar compounds, 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is unique due to the specific positioning of the pyridine and benzimidazole rings, which can influence its reactivity and binding affinity to molecular targets. This unique structure can result in distinct biological activities and applications, making it a valuable compound for research and development .

Properties

IUPAC Name

2-pyridin-3-yl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)8-3-4-10-11(6-8)16-12(15-10)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPCXYIVJXXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378101
Record name STK317938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312496-16-5
Record name 2-(3-Pyridinyl)-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312496-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK317938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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